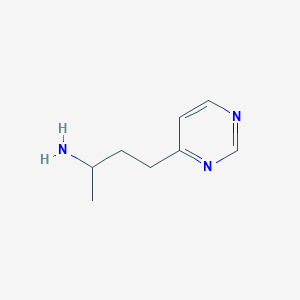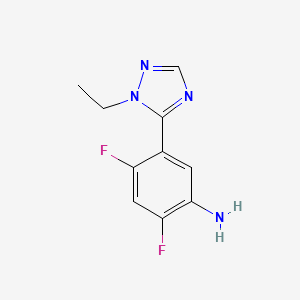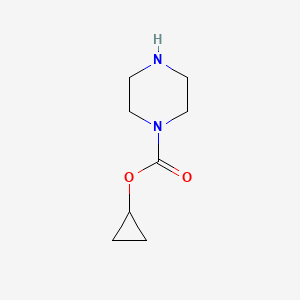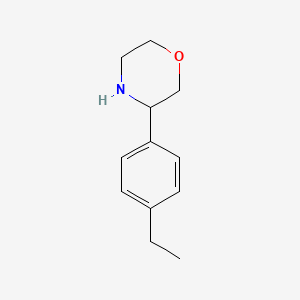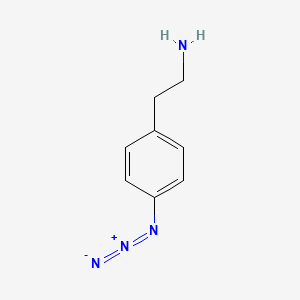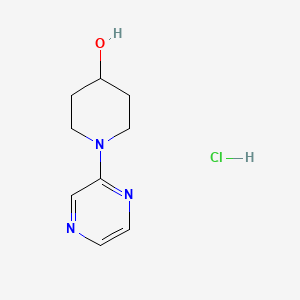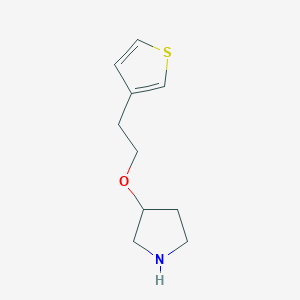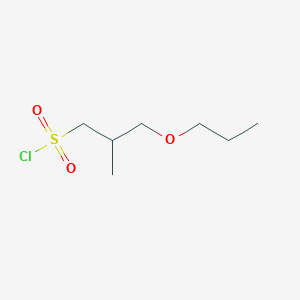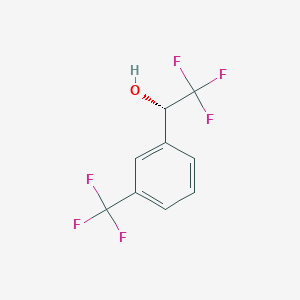![molecular formula C10H14F3NO5 B15310330 Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid](/img/structure/B15310330.png)
Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-1-methyl-2-oxabicyclo[211]hexane-3-carboxylate, trifluoroacetic acid is a complex organic compound with a unique bicyclic structureIts structure includes a bicyclo[2.1.1]hexane ring system, which is a saturated bicyclic structure that has been increasingly incorporated into newly developed bio-active compounds .
Méthodes De Préparation
The synthesis of Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid involves several steps. One efficient and modular approach is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the derivatization of the system with numerous transformations, opening the gate to sp3-rich new chemical space. The reaction conditions typically involve the use of specific reagents and controlled environments to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the development of bio-active compounds. In medicine, it may be used in the design of new drugs and therapeutic agents. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds with potential biological activity .
Mécanisme D'action
The mechanism of action of Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Generally, its effects are mediated through its interaction with biological molecules, leading to changes in their activity and function.
Comparaison Avec Des Composés Similaires
Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid can be compared with other similar compounds, such as other bicyclo[2.1.1]hexane derivatives. These compounds share a similar bicyclic structure but may differ in their functional groups and overall properties.
Propriétés
Formule moléculaire |
C10H14F3NO5 |
|---|---|
Poids moléculaire |
285.22 g/mol |
Nom IUPAC |
methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13NO3.C2HF3O2/c1-7-3-8(9,4-7)5(12-7)6(10)11-2;3-2(4,5)1(6)7/h5H,3-4,9H2,1-2H3;(H,6,7) |
Clé InChI |
XKFYQAWWBVKHRC-UHFFFAOYSA-N |
SMILES canonique |
CC12CC(C1)(C(O2)C(=O)OC)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


